![molecular formula C26H28N4O4S B2563667 N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1112035-41-2](/img/structure/B2563667.png)
N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : Research on compounds with similar structures has focused on synthesizing novel heterocyclic compounds due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures demonstrates the potential of such compounds in developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Anticancer Research : Derivatives of pyrimidine, a core component of the compound , have been synthesized and tested for anticancer activities. These efforts have led to the identification of compounds with appreciable cancer cell growth inhibition, highlighting the potential use of such structures in designing new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Applications : The synthesis of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity suggest the potential of similar compounds in addressing bacterial and fungal infections. Some synthesized molecules have shown significant potency against various bacterial and fungal strains (Kerru et al., 2019).
Chemical Reactivity and Construction of Nitrogen Heterocycles : The reactivity of compounds containing pyrimidine and thieno[3,2-d]pyrimidine frameworks towards primary and heterocyclic amines can lead to the construction of various nitrogen heterocycles. These reactions offer pathways to synthesize compounds with potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties (Farouk et al., 2021).
Enzyme Inhibition for Disease Treatment : Some derivatives of pyrimidine are designed to inhibit specific enzymes, such as dihydrofolate reductase and thymidylate synthase, showcasing the role of these compounds in developing treatments for diseases where enzyme inhibition is beneficial (Gangjee et al., 2005).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-4-34-20-12-10-19(11-13-20)27-22(31)17-35-26-28-23-21(18-8-6-5-7-9-18)16-29(2)24(23)25(32)30(26)14-15-33-3/h5-13,16H,4,14-15,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRUHPPDFZMAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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